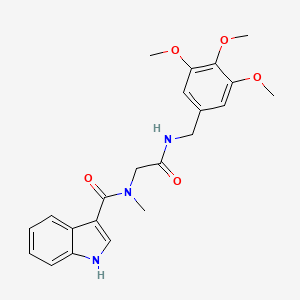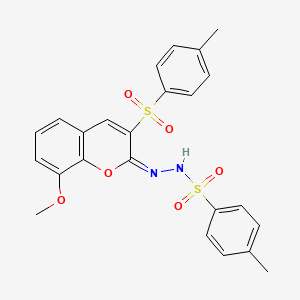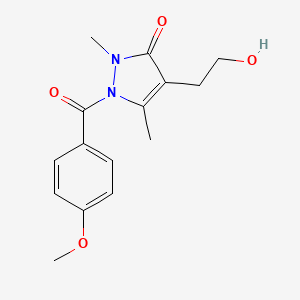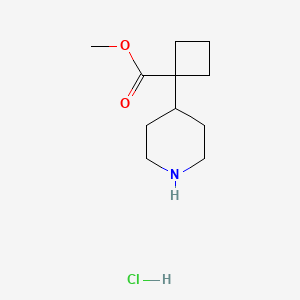![molecular formula C7H14ClN3O B2852198 1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride CAS No. 1187930-49-9](/img/structure/B2852198.png)
1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride is a chemical compound with the molecular formula C7H15Cl2N3O and a molecular weight of 228.12 . It is a derivative of 1,3,8-triazaspiro[4.5]decan-4-one . This compound is useful in the treatment of disorders and conditions mediated by the ORL-1 G-protein coupled receptor . It is particularly useful in the treatment of disorders and conditions such as anxiety, depression, substance abuse, neuropathic pain, acute pain, migraine, asthma, cough, and for improved cognition .
Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 228.12 . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Applications in Receptor Agonism
1,3,8-Triazaspiro[4.5]decan-4-one derivatives have been identified as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. They exhibit high affinity and moderate to good selectivity versus opioid receptors, behaving as full agonists in biochemical assays. This suggests potential applications in targeting and studying ORL1 receptor pathways (Röver et al., 2000).
Synthesis and Characterization
Novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives have been synthesized using ultrasound-assisted methods, offering environmental friendliness and energy efficiency. These derivatives have been characterized by various spectral data, indicating their potential for diverse applications in chemical research (Velupula et al., 2021).
Antipsychotic Potential
Some 1,3,8-triazaspiro[4.5]decan-4-one compounds have shown profiles suggestive of antipsychotic efficacy in biochemical and behavioral pharmacological test models. This highlights their potential use in the development of new antipsychotic medications (Wise et al., 1985).
Anti-Leukemic Activity
Certain 1,3,8-triazaspiro[4.5]decan-4-one derivatives demonstrate interesting cytotoxic potential against human leukemia cell lines, indicating their potential application in cancer research and therapy (Guillon et al., 2020).
Antimicrobial and Detoxification
N-Halamine-coated cotton bonded with 1,3,8-triazaspiro[4.5]decan-4-one derivatives has shown antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. These compounds also demonstrate potential for detoxification applications (Ren et al., 2009).
Safety and Hazards
The safety information for 1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride indicates that it has the following hazard statements: H315, H319, H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Wirkmechanismus
Target of Action
Similar compounds have been found to target the orl-1 g-protein coupled receptor , and the receptor-interacting protein kinase 1 (RIPK1) .
Mode of Action
Related compounds have been found to inhibit ripk1 kinase activity, blocking the activation of necroptosis pathways .
Biochemical Pathways
Related compounds have been found to inhibit the necroptosis pathway, a key form of programmed lytic cell death .
Result of Action
Related compounds have been found to show significant anti-necroptotic effects in u937 cell necroptosis models .
Biochemische Analyse
Biochemical Properties
It is known that 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one, a related compound, is a metabolite of the long-acting neuroleptic agent Fluspirilene .
Cellular Effects
A study on a related compound, 1,3,8-Triazaspiro[4.5]decane derivatives, showed that they inhibit permeability transition pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism .
Temporal Effects in Laboratory Settings
A related compound, spirodecanone, showed unchanged binding in the hippocampus up to 48 hours after ischemia .
Dosage Effects in Animal Models
A related compound showed anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride involves the reaction of 1,3-diaminopropane with cyclohexanone to form 1,3-bis(2-cyclohexen-1-yl)propane-1,3-dione, which is then reacted with hydrazine hydrate to form 1,3-bis(2-cyclohexen-1-yl)propane-1,3-dihydrazide. This compound is then cyclized with formaldehyde to form 1,3,8-Triazaspiro[4.5]decan-4-one, which is finally reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": ["1,3-diaminopropane", "cyclohexanone", "hydrazine hydrate", "formaldehyde", "hydrochloric acid"], "Reaction": ["1. 1,3-diaminopropane is reacted with cyclohexanone in the presence of a base to form 1,3-bis(2-cyclohexen-1-yl)propane-1,3-dione.", "2. 1,3-bis(2-cyclohexen-1-yl)propane-1,3-dione is reacted with hydrazine hydrate to form 1,3-bis(2-cyclohexen-1-yl)propane-1,3-dihydrazide.", "3. 1,3-bis(2-cyclohexen-1-yl)propane-1,3-dihydrazide is cyclized with formaldehyde to form 1,3,8-Triazaspiro[4.5]decan-4-one.", "4. 1,3,8-Triazaspiro[4.5]decan-4-one is reacted with hydrochloric acid to form the dihydrochloride salt of the compound."] } | |
| 1187930-49-9 | |
Molekularformel |
C7H14ClN3O |
Molekulargewicht |
191.66 g/mol |
IUPAC-Name |
1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C7H13N3O.ClH/c11-6-7(10-5-9-6)1-3-8-4-2-7;/h8,10H,1-5H2,(H,9,11);1H |
InChI-Schlüssel |
ANBQHYJBNBEUJE-UHFFFAOYSA-N |
SMILES |
C1CNCCC12C(=O)NCN2.Cl.Cl |
Kanonische SMILES |
C1CNCCC12C(=O)NCN2.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2852118.png)


![2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline](/img/structure/B2852121.png)
![6-(methylsulfanyl)-N-(4-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B2852124.png)

![N-(4-chlorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2852126.png)



![4-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2852134.png)


